molecular formula C16H15FN4OS B12167596 5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B12167596
M. Wt: 330.4 g/mol
InChI Key: IOGPNZGCKFSZNE-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group and the imidazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiazole ring contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
  • 5-(3-bromophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
  • 5-(3-methylphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H15FN4OS/c1-10-21-14(15(23-10)11-3-2-4-12(17)7-11)16(22)19-6-5-13-8-18-9-20-13/h2-4,7-9H,5-6H2,1H3,(H,18,20)(H,19,22)

InChI Key

IOGPNZGCKFSZNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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